Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate

URAT1 inhibition urate transport gout pharmacology

Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate (CAS 1432589-51-9; molecular formula C22H20N2O2S; molecular weight 376.47 g/mol) is the ethyl ester prodrug and key synthetic intermediate of verinurad (RDEA3170), a second-generation, high-affinity, selective urate anion transporter 1 (URAT1/SLC22A12) inhibitor developed by Ardea Biosciences and subsequently acquired by AstraZeneca. The compound features a 4-cyanonaphthalen-1-yl moiety linked via a pyridine-4-thioether bridge to a gem-dimethyl branched ethyl ester side chain.

Molecular Formula C22H20N2O2S
Molecular Weight 376.5 g/mol
Cat. No. B12272950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate
Molecular FormulaC22H20N2O2S
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N
InChIInChI=1S/C22H20N2O2S/c1-4-26-21(25)22(2,3)27-20-11-12-24-14-19(20)18-10-9-15(13-23)16-7-5-6-8-17(16)18/h5-12,14H,4H2,1-3H3
InChIKeyAWVJUIRDJRWFCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate (CAS 1432589-51-9): Pharmacopoeia-Grade Verinurad Ethyl Ester Intermediate for URAT1-Targeted Gout and Hyperuricemia R&D


Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate (CAS 1432589-51-9; molecular formula C22H20N2O2S; molecular weight 376.47 g/mol) is the ethyl ester prodrug and key synthetic intermediate of verinurad (RDEA3170), a second-generation, high-affinity, selective urate anion transporter 1 (URAT1/SLC22A12) inhibitor developed by Ardea Biosciences and subsequently acquired by AstraZeneca [1][2]. The compound features a 4-cyanonaphthalen-1-yl moiety linked via a pyridine-4-thioether bridge to a gem-dimethyl branched ethyl ester side chain. Upon in vivo hydrolysis by esterases, the ethyl ester is converted to the active carboxylic acid pharmacophore, 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoic acid (verinurad), which inhibits human URAT1-mediated urate reabsorption with an IC50 of approximately 25 nM in cell-based [¹⁴C]-urate uptake assays [1]. The compound is commercially supplied at 95–98% purity by multiple vendors for research-grade applications including analytical standard preparation, in vitro metabolism studies, process chemistry development, and as a reference standard for impurity profiling .

Why Verinurad Ethyl Ester Cannot Be Substituted by Generic URAT1 Inhibitor Analogs in Preclinical Development


Substituting ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate with structurally related URAT1 inhibitors—such as lesinurad, benzbromarone, probenecid, or dotinurad—introduces quantifiable risks across three interdependent dimensions: target potency, transporter selectivity, and pharmacokinetic prodrug behavior. The verinurad pharmacophore (liberated from the ethyl ester prodrug) inhibits human URAT1 at an IC50 of 25–40 nM, representing an approximately 170-fold potency advantage over lesinurad (IC50 ~12 μM) and a ~3-fold advantage over benzbromarone (IC50 ~200 nM) [1][2]. Critically, the ethyl ester moiety itself confers distinct physicochemical properties—including higher calculated lipophilicity and organic-solvent solubility—that render it uniquely suitable as a synthetic intermediate for parallel analog synthesis and as a hydrolysis-sensitive prodrug for permeability studies, properties that the free carboxylic acid (verinurad) lacks . Furthermore, verinurad exhibits approximately 200-fold selectivity for URAT1 over the related organic anion transporters OAT4 (IC50 5.9 μM) and OAT1 (IC50 4.6 μM), a selectivity window that is not replicated across all in-class comparators and that directly impacts the interpretability of urate transport pharmacology experiments [1]. Generic substitution therefore confounds both bioactivity readouts and synthetic tractability.

Quantitative Differentiation Evidence: Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate vs. URAT1 Inhibitor Comparators


URAT1 Inhibitory Potency of the Active Pharmacophore: Verinurad (Ethyl Ester Parent) vs. Lesinurad

The active carboxylic acid metabolite liberated from ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate—verinurad—inhibits human URAT1 with an IC50 of 25–40 nM in cell-based [¹⁴C]-urate uptake assays using HEK293T cells expressing recombinant hURAT1, compared to lesinurad which exhibits an IC50 of approximately 12 μM (~12,000 nM) in a structurally comparable cryo-EM-validated assay system [1][2]. This corresponds to an approximately 300- to 480-fold greater molar potency for the verinurad pharmacophore relative to lesinurad when compared within the same 2025 cryo-EM study (40 nM vs. 12 μM) [2], and an approximately 170-fold potency advantage cited in the Ardea Biosciences medicinal chemistry disclosure [1]. A single 40 mg oral dose of verinurad in healthy human volunteers produced a greater than 60% mean reduction in serum uric acid (sUA) sustained over 36 hours [1].

URAT1 inhibition urate transport gout pharmacology

Transporter Selectivity Profile: URAT1 vs. OAT4 and OAT1 Off-Target Activity

Verinurad, the active pharmacophore derived from the ethyl ester prodrug, demonstrates approximately 200-fold binding selectivity for URAT1 over the closely related organic anion transporters OAT4 (IC50 = 5.9 μM) and OAT1 (IC50 = 4.6 μM) in cell-based transporter inhibition assays [1]. In contrast, lesinurad functions as a substrate for OAT1 and OAT3 with Km values of 0.85 μM and 2 μM respectively, indicating active renal tubular secretion and potential for OAT-mediated drug–drug interactions that are substantially lower for the verinurad scaffold [2]. The approximately 1,640-fold higher affinity of verinurad for human URAT1 (IC50 = 0.025 μM) compared to rat URAT1 (IC50 = 41 μM) further underscores the species-specific selectivity that must be accounted for in preclinical model selection [1].

transporter selectivity OAT1 OAT4 drug–drug interaction risk

Physicochemical Prodrug Differentiation: Ethyl Ester vs. Verinurad Free Carboxylic Acid

Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate (C22H20N2O2S; MW 376.47) exhibits physicochemical properties fundamentally different from its carboxylic acid counterpart verinurad (C20H16N2O2S; MW 348.42). The ethyl ester has a measured aqueous solubility of 1.1 × 10⁻³ g/L (sparingly soluble) and is freely soluble in organic solvents including ethanol and dichloromethane, while verinurad free acid is practically insoluble in water (<0.01 mg/mL) and ethanol, soluble only in DMSO (≥70 mg/mL) . The ethyl ester's predicted LogP is higher than verinurad (reported LogP 3.77) due to masking of the ionizable carboxylic acid group, consistent with the general principle that ester prodrugs enhance membrane permeability by reducing polarity . The ester is stable under standard laboratory storage conditions but is susceptible to hydrolysis by plasma and hepatic esterases, enabling its use as a prodrug in pharmacokinetic and metabolism studies .

prodrug design physicochemical properties solubility lipophilicity

In Vivo Pharmacodynamic Efficacy: Verinurad vs. KPH2f and Lesinurad in Hyperuricemia Models

In a potassium oxonate-induced hyperuricemia mouse model, verinurad (the active parent of the ethyl ester) at 10 mg/kg oral dose significantly reduced serum uric acid levels and increased fractional urate excretion, demonstrating efficacy comparable to the dual URAT1/GLUT9 inhibitor KPH2f (IC50 = 0.24 μM for URAT1) at the same dose, with verinurad showing a URAT1 IC50 of 0.17 μM in the same study [1]. However, KPH2f exhibited improved oral bioavailability (30.13%) compared to verinurad (21.47%), highlighting that the ester prodrug strategy for verinurad delivery may partially address this bioavailability gap [1]. Verinurad at doses as low as 5 mg/day in humans produces clinically meaningful reductions in sUA, whereas lesinurad requires 200–400 mg/day for comparable efficacy, consistent with the ~170-fold in vitro potency differential [2]. A systematic review and model-based analysis ranked intermediate-dose URAT1 inhibitor efficacy as: 2 mg dotinurad > 10 mg verinurad > 5 mg SHR4640 > 400 mg lesinurad, confirming verinurad's superior potency-per-milligram profile among clinical-stage URAT1 inhibitors [3].

in vivo urate lowering hyperuricemia mouse model fractional urate excretion

Commercial Availability and Purity Specification: Ethyl Ester Intermediate Supply Chain vs. Verinurad API

Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate (CAS 1432589-51-9) is commercially available from multiple independent suppliers at purities of 95% and 98%, with available documentation including NMR, HPLC, and LC-MS characterization data . The compound is stocked in quantities ranging from 10 mg to 25 kg, with suppliers including Leyan (Cat. No. 1083534, 98%), MolCore (NLT 98%, ISO-certified), CymitQuimica (98%), and Huaxuejia (95–98%) . By contrast, verinurad free acid (CAS 1352792-74-5) is supplied primarily as a reference standard (96.13–99.35% purity) at substantially higher unit cost through specialized vendors (Selleck, MedChemExpress, TargetMol), reflecting its status as a clinical-stage API subject to more restrictive supply conditions . The ethyl ester's classification as a synthetic intermediate rather than an API enables procurement in bulk quantities at lower cost for medicinal chemistry, process development, and analytical method validation applications .

chemical supply chain purity specification synthetic intermediate research-grade procurement

Optimal Research and Industrial Application Scenarios for Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate


Synthetic Intermediate for Verinurad Analog Libraries in Medicinal Chemistry

The ethyl ester serves as a versatile late-stage intermediate for the synthesis of verinurad analogs through ester hydrolysis to the carboxylic acid, transesterification, or amidation reactions. Its organic-solvent solubility (ethanol, dichloromethane) facilitates chromatographic purification and parallel synthesis workflows that are challenging with the poorly soluble verinurad free acid . The compound's direct structural correspondence to verinurad—the clinical-stage URAT1 inhibitor with an IC50 of 25 nM and ~200-fold selectivity over OAT4/OAT1 [1]—makes it the preferred starting material for structure–activity relationship (SAR) studies aimed at improving oral bioavailability beyond the 21.47% reported for verinurad [2].

Ester Prodrug Permeability and Metabolism Studies Using Caco-2 and Hepatocyte Assays

The ethyl ester's susceptibility to esterase-mediated hydrolysis makes it an ideal probe substrate for in vitro prodrug activation studies. Researchers can quantify the rate of ester hydrolysis to verinurad in Caco-2 monolayer permeability assays, plasma stability incubations, and hepatocyte metabolism experiments to assess species-specific esterase activity. This is particularly relevant given that verinurad itself is rapidly absorbed (Tmax 0.5 h) with a terminal half-life of 15 hours in humans and undergoes extensive UGT- and CYP-mediated metabolism [1]. The ethyl ester-to-acid conversion provides a tractable model system for studying carboxylate ester prodrug design principles.

Analytical Reference Standard for Verinurad Impurity Profiling and Quality Control

As the ethyl ester of verinurad, this compound represents a potential process impurity and degradation product in verinurad API manufacturing. Its availability at 95–98% purity with full characterization data (NMR, HPLC, LC-MS) from multiple vendors enables its use as a certified reference standard for HPLC impurity method development, forced degradation studies, and stability-indicating assay validation. The distinct chromatographic retention and mass spectrometric fragmentation profile relative to verinurad free acid (MW 376.47 vs. 348.42) facilitates unambiguous identification and quantification in pharmaceutical quality control workflows.

URAT1 Transporter Pharmacology in Recombinant Cell-Based Assays with Prodrug Activation Controls

For laboratories establishing URAT1 inhibition screening cascades, the ethyl ester provides a critical negative control (prodrug requiring esterase activation) alongside the active verinurad positive control. This paired compound set enables researchers to validate assay specificity by demonstrating that URAT1 inhibition is observed only after ester hydrolysis, thereby ruling out non-specific membrane effects or assay interference. With verinurad exhibiting an IC50 of 25 nM in HEK293T-hURAT1 cells [1] and a 1,640-fold species selectivity difference between human and rat URAT1 [1], the prodrug-active pair supports rigorous experimental design for species-specific urate transport pharmacology.

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